2,3,4,4-Tetrachloro-3-butenoic acid
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Overview
Description
2,3,4,4-Tetrachloro-3-butenoic acid is an organic compound with the molecular formula C4H2Cl4O2 It is a chlorinated derivative of butenoic acid and is known for its unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4-Tetrachloro-3-butenoic acid typically involves the chlorination of butenoic acid derivatives. One common method is the reaction of tetrachlorocyclobutenone with an alcohol in the presence of hexachloro-1,3-butadiene . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety. The process may also include purification steps to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,3,4,4-Tetrachloro-3-butenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated butenoic acids.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include various chlorinated and non-chlorinated butenoic acid derivatives, which can be further utilized in synthetic applications.
Scientific Research Applications
2,3,4,4-Tetrachloro-3-butenoic acid has several scientific research applications:
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2,3,4,4-Tetrachloro-3-butenoic acid exerts its effects involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the modification of proteins and other biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its use and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3,4,4-Trichloro-3-butenoic acid
- 3,3,4,4,4-Pentachlorobutanoic acid
- 3,4,4,4-Tetrachloro-2-butenoic acid
Uniqueness
2,3,4,4-Tetrachloro-3-butenoic acid is unique due to its specific chlorination pattern, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in certain synthetic applications where other compounds may not be as effective .
Properties
CAS No. |
2892-54-8 |
---|---|
Molecular Formula |
C4H2Cl4O2 |
Molecular Weight |
223.9 g/mol |
IUPAC Name |
2,3,4,4-tetrachlorobut-3-enoic acid |
InChI |
InChI=1S/C4H2Cl4O2/c5-1(3(7)8)2(6)4(9)10/h2H,(H,9,10) |
InChI Key |
LJVPOYAGTBUSJW-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=C(Cl)Cl)Cl)(C(=O)O)Cl |
Origin of Product |
United States |
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